molecular formula C44H86O4 B14672902 Dihexadecyl dodecanedioate CAS No. 42234-04-8

Dihexadecyl dodecanedioate

Cat. No.: B14672902
CAS No.: 42234-04-8
M. Wt: 679.1 g/mol
InChI Key: RCNQFTSPHJETIT-UHFFFAOYSA-N
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Description

Dihexadecyl dodecanedioate is a diester compound derived from dodecanedioic acid (HOOC-(CH₂)₁₀-COOH) esterified with two hexadecyl (C₁₆H₃₃) alcohol groups. Its molecular formula is C₄₄H₈₄O₄, with a calculated molecular weight of ~676 g/mol. The compound is characterized by its long hydrophobic alkyl chains, which enhance its thermal stability and solubility in non-polar solvents. Industrially, it is produced by companies like BuGuCh & Partners, which specialize in high-value chemicals .

Key properties and applications include:

  • High melting point (estimated >250°C) due to linear C₁₆ chains enabling dense molecular packing.
  • Use in surfactants and cosmetic formulations as an emollient or stabilizer, leveraging its hydrophobic nature .
  • Potential as a plasticizer or lubricant additive in polymer industries .

Properties

CAS No.

42234-04-8

Molecular Formula

C44H86O4

Molecular Weight

679.1 g/mol

IUPAC Name

dihexadecyl dodecanedioate

InChI

InChI=1S/C44H86O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-33-37-41-47-43(45)39-35-31-27-23-24-28-32-36-40-44(46)48-42-38-34-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3

InChI Key

RCNQFTSPHJETIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with hexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of byproducts. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl dodecanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and hexadecanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, heat.

    Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, heat.

Major Products Formed

Scientific Research Applications

Dihexadecyl dodecanedioate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other complex molecules and can be used in the study of esterification and hydrolysis reactions .

Biology

In biological research, this compound is used in the formulation of niosomes, which are non-ionic surfactant vesicles. Niosomes are used as drug delivery systems to encapsulate both hydrophobic and hydrophilic drugs, enhancing their bioavailability and stability .

Medicine

In medicine, this compound-based niosomes are explored for their potential in targeted drug delivery. These niosomes can improve the therapeutic efficacy of drugs by ensuring controlled release and reducing toxicity .

Industry

In the industrial sector, this compound is used as a plasticizer and lubricant. It enhances the flexibility and durability of polymers and reduces friction in mechanical systems .

Mechanism of Action

The mechanism of action of dihexadecyl dodecanedioate in drug delivery systems involves the encapsulation of drugs within niosomes. These niosomes protect the drug from degradation and facilitate its controlled release at the target site. The molecular targets and pathways involved depend on the specific drug encapsulated within the niosomes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares dihexadecyl dodecanedioate with structurally analogous diesters:

Compound Name Molecular Weight (g/mol) Melting Point (°C, est.) Boiling Point (°C, est.) Key Applications
This compound ~676 250 320 Surfactants, polymers, cosmetics
Diisocetyl dodecanedioate 679.15 247 635 Lubricants, plasticizers
Dioctyldodecyl dodecanedioate 791.36 314 668 High-temperature lubricants
Dihexyldecyl sebacate 651.10 229 299 Textile processing, emollients

Key Observations :

  • Molecular Weight : Longer alkyl chains (e.g., C₁₆ in dihexadecyl) increase molecular weight compared to shorter-chain analogs like dihexyldecyl sebacate (C₁₀ diacid + C₁₀/C₆ chains). Dioctyldodecyl dodecanedioate’s higher MW (791.36 g/mol) suggests mixed or branched alkyl groups .
  • Thermal Stability : Linear chains (dihexadecyl) improve melting points vs. branched analogs (diisocetyl). Dioctyldodecyl’s high boiling point (668°C) reflects its complex alkyl structure .

Functional Differences

  • Surfactant Efficiency : this compound’s C₁₆ chains enhance micelle formation in aqueous solutions, similar to dihexadecyl gemini phosphate surfactants . In contrast, diisocetyl’s branching reduces surface adsorption efficiency but improves solubility in oils .
  • Plasticizer Performance : Linear diesters (e.g., dihexadecyl) provide better polymer flexibility than branched variants, which may compromise mechanical strength due to irregular packing .

Industrial Relevance

  • Cosmetics : The compound’s hydrophobicity and stability make it suitable for moisturizers and sunscreens, akin to dimethyl dodecanedioate’s role in fragrances .
  • Materials Science : Its high thermal resistance aligns with trends in bio-based lubricants and polymer additives, driven by sustainability demands .

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